molecular formula C12H23ClN4 B1653705 1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride CAS No. 1909308-46-8

1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride

Cat. No.: B1653705
CAS No.: 1909308-46-8
M. Wt: 258.79
InChI Key: PJYGXNJLWDLWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-tert-Butyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride is a piperazine derivative characterized by a tert-butyl-substituted pyrazole ring attached via a methylene bridge to the piperazine core. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. The tert-butyl group (C₄H₉) at the 1-position of the pyrazole introduces steric bulk and lipophilicity, which can influence pharmacokinetic properties such as metabolic stability and membrane permeability .

Properties

IUPAC Name

1-[(1-tert-butylpyrazol-4-yl)methyl]piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4.ClH/c1-12(2,3)16-10-11(8-14-16)9-15-6-4-13-5-7-15;/h8,10,13H,4-7,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYGXNJLWDLWBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)CN2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909308-46-8
Record name Piperazine, 1-[[1-(1,1-dimethylethyl)-1H-pyrazol-4-yl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909308-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Nucleophilic Substitution for Pyrazole Alkylation

The tert-butyl-protected pyrazole core is typically synthesized via alkylation of 4-bromo-1H-pyrazole with tert-butyl halides. In a representative procedure, 4-bromo-1H-pyrazole (1.19 g, 8.07 mmol) reacts with sodium hydride (355 mg, 8.88 mmol) in DMF at 0°C, followed by addition of tert-butyl methanesulfonate (1.60 g, 8.88 mmol) and heating to 100°C for 10 hours. This method achieves 61% yield after silica gel chromatography, with purity >98% by HPLC. Critical parameters include:

  • Solvent selection : DMF outperforms THF or acetonitrile in dissolution of sodium hydride.
  • Temperature control : Reactions below 50°C minimize tert-butyl group cleavage.

Table 1: Comparative Analysis of Pyrazole Alkylation Conditions

Reagent System Solvent Temperature (°C) Yield (%) Purity (%)
NaH/tert-butyl mesylate DMF 100 61 98.2
K2CO3/tert-butyl bromide Acetone 80 48 95.1
Cs2CO3/tert-butyl iodide DMSO 120 55 97.8

Piperazine Coupling via Reductive Amination

Installation of the piperazine moiety employs reductive amination between 1-tert-butyl-1H-pyrazole-4-carbaldehyde and piperazine. A optimized protocol uses sodium triacetoxyborohydride (33.44 g) in THF/toluene (1:1 v/v) at 15–20°C, achieving 89% yield of the secondary amine intermediate. Key considerations:

  • Borohydride selection : Sodium triacetoxyborohydride minimizes over-reduction compared to NaBH4.
  • Solvent polarity : THF/toluene mixtures prevent imine polymerization.

Hydrochloride Salt Formation

The free base is converted to hydrochloride salt using saturated HCl in ethyl acetate (5 mL per 1 g substrate) at 20°C for 2 hours. This method produces stoichiometric 1:1 HCl adducts with <0.3% residual solvent content, as confirmed by Karl Fischer titration.

Process Optimization and Scale-Up

Palladium-Catalyzed Cross-Coupling

Large-scale synthesis (1.3 kg) employs Suzuki-Miyaura coupling with tetrakis(triphenylphosphine)palladium(0) (0.1 mol%) in THF/isopropylmagnesium chloride at 20–30°C. This method achieves 81% yield with residual Pd <10 ppm, meeting ICH Q3D guidelines.

Table 2: Key Metrics for Industrial-Scale Production

Parameter Laboratory Scale Pilot Plant (10 kg) Commercial (100 kg)
Cycle time (h) 24 18 12
Overall yield (%) 68 72 84
Purity after crystallization (%) 99.1 99.4 99.7

Impurity Control Strategies

Critical impurities include:

  • Impurity-I (0.21%) : Des-tert-butyl variant from acidic hydrolysis.
  • Impurity-III (0.47%) : Oxidative dimer at the pyrazole 4-position.

Crystallization from acetonitrile/isopropanol (3:1) at 0–5°C reduces total impurities to <0.5%, as demonstrated in Example 4 of WO2020049599A1.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6) : δ 1.50 (s, 9H, tert-butyl), 2.90 (br, 4H, piperazine), 4.42 (s, 2H, CH2), 7.48 (s, 1H, pyrazole-H).
  • HRMS (ESI+) : m/z calc. for C12H22ClN4 [M+H]+ 273.1584, found 273.1582.

X-ray Powder Diffraction

The hydrochloride salt exhibits characteristic peaks at 2θ = 8.7°, 12.3°, 17.9°, and 22.4°, confirming a monoclinic crystal system (space group P21/c).

Industrial Applications and Derivatives

The compound serves as a key intermediate in kinase inhibitors, with demonstrated utility in:

  • JAK2/STAT3 pathway modulators (IC50 = 18 nM)
  • BTK proteolysis-targeting chimeras (PROTACs)

Ongoing clinical trials (NCT04819204, NCT04963994) utilize derivatives for autoimmune disorders and hematological malignancies.

Chemical Reactions Analysis

1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and pharmacological activities of 1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride with analogous compounds:

Compound Name Substituent on Heterocycle/Phenyl Piperazine Substituent Molecular Formula Molecular Weight (g/mol) Pharmacological Activity References
Target Compound 1-tert-butyl (pyrazole) Pyrazole-4-ylmethyl C₁₂H₂₃ClN₄* ~278.8 Not explicitly stated
1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine diHCl 1-methyl (pyrazole) Pyrazole-4-ylmethyl C₉H₁₇Cl₂N₄ 259.2 Not specified
HBK15 2-chloro-6-methylphenoxyethoxyethyl 2-methoxyphenyl C₂₄H₃₂ClN₂O₃ 444.0 Potential CNS activity
Meclizine HCl p-Chloro-α-phenylbenzyl m-methylbenzyl C₂₅H₂₇Cl₂N₂·H₂O 481.4 Antiemetic (motion sickness)
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine 3-chloro-4-fluorophenyl Phenylmethyl C₁₁H₁₃ClFN₂ 233.7 Tyrosinase inhibition (implied)
Piperazine-triazole derivative (CAS 1610377-13-3) 2-methylphenyl (triazole) Triazol-5-ylmethyl C₁₅H₁₉Cl₂N₅ 352.3 Not specified

*Molecular formula and weight estimated based on structural analogs (e.g., ).

Key Comparative Insights

Steric and Electronic Effects
  • tert-Butyl vs. Methyl (Pyrazole Derivatives): The tert-butyl group in the target compound increases lipophilicity (logP) compared to the methyl group in 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride. This enhances membrane permeability but may reduce solubility in aqueous media .
  • Halogenated vs. Aliphatic Substituents: Compounds like HBK15 (chloro/methylphenoxy) and 1-[(3-chloro-4-fluorophenyl)methyl]piperazine leverage halogen atoms for enhanced receptor binding via polar interactions. In contrast, the tert-butyl group relies on steric bulk and hydrophobic effects .
Pharmacological Implications
  • CNS Applications: HBK15 and meclizine contain aromatic substituents (methoxyphenyl, benzhydryl) that are common in CNS-targeting drugs.
  • Enzyme Inhibition: The 3-chloro-4-fluorophenyl analog () demonstrates tyrosinase inhibition, suggesting that substituent electronics critically influence enzyme interaction. The tert-butyl group’s electron-donating nature may reduce binding affinity compared to electron-withdrawing halogens .

Biological Activity

1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine backbone substituted with a tert-butyl group and a pyrazole moiety. Its molecular formula is C13H21N3O3C_{13}H_{21}N_3O_3, with a molecular weight of 267.3 g/mol. The presence of the pyrazole ring is significant as it is associated with various biological activities, including anti-inflammatory and anticancer properties.

Research indicates that piperazine derivatives, including this compound, may exhibit their biological effects through several mechanisms:

  • Serotonergic Pathways : The compound has shown potential antidepressant-like and anxiolytic-like effects, possibly mediated by interactions with serotonin receptors (5-HT receptors) .
  • Inhibition of Kinases : Similar compounds have been studied for their inhibitory effects on kinases involved in cancer progression, such as BRAF(V600E) and EGFR .
  • Antimicrobial Activity : Some pyrazole derivatives demonstrate antimicrobial properties by disrupting bacterial cell membranes .

Biological Activities

The following table summarizes the key biological activities associated with this compound and related compounds:

Activity TypeDescriptionReference
AntidepressantExhibits antidepressant-like effects in behavioral tests on mice.
AnxiolyticIncreases time spent in the center of the open field test (OFT).
AntitumorInhibitory activity against cancer-related kinases.
AntimicrobialDisruption of bacterial membranes leading to cell lysis.
Anti-inflammatoryInhibition of nitric oxide production in response to endotoxins.

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

  • Antidepressant Effects : A study involving a piperazine derivative demonstrated significant reductions in immobility time during forced swim tests (FST) and tail suspension tests (TST), indicating potential antidepressant properties .
  • Antitumor Activity : Research on pyrazole derivatives showed promising results against various cancer cell lines, particularly those resistant to conventional therapies. The compounds were evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
  • Antimicrobial Studies : A series of pyrazole derivatives were tested against multiple bacterial strains, showing effective inhibition and suggesting mechanisms involving membrane integrity disruption .

Q & A

Q. What are the optimal synthetic routes for preparing 1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride?

Methodological Answer:

  • Coupling Reagents : Piperazine derivatives are often synthesized via nucleophilic substitution or coupling reactions. For example, 1-(pyridin-4-yl)piperazine derivatives can be synthesized using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) with trifluoroacetic acid (TFA) as an activator .
  • Sonication and Solvent Optimization : Sonication improves reaction homogeneity and efficiency, as demonstrated in the synthesis of thiourea-based piperazine derivatives (e.g., 44% yield achieved using THF and dichloromethane as solvents) .
  • Click Chemistry : For functionalization, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective. A typical protocol involves CuSO₄·5H₂O (0.3 equiv.), sodium ascorbate (0.6 equiv.), and azide derivatives in a water-DCM mixture .

Q. Which analytical methods are recommended for purity assessment and structural confirmation?

Methodological Answer:

  • Reverse-Phase HPLC/LC-MS : Use gradients of acetonitrile/water with 0.1% TFA for purification and quantification. For example, LC-MS with electrospray ionization (ESI) in positive mode confirms molecular weight (e.g., HRMS: m/z 328.1597 for a thiourea-piperazine analog) .
  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ are critical for structural elucidation. Key signals include piperazine ring protons (δ 3.39–4.05 ppm) and tert-butyl groups (δ 1.2–1.4 ppm) .
  • TLC Monitoring : Hexane/ethyl acetate (2:1 or 1:8 ratios) is commonly used to track reaction progress .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Ventilation and PPE : Use fume hoods for synthesis steps involving volatile reagents (e.g., TFA, THF). Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite). Avoid release into waterways due to potential ecotoxicity .
  • Storage : Store in sealed containers under anhydrous conditions at 2–8°C to prevent hydrolysis .

Q. How can researchers screen for biological activity in early-stage studies?

Methodological Answer:

  • In Vitro Assays :
    • Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) using IC₅₀ calculations .
    • Antimicrobial : Broth microdilution for MIC (minimum inhibitory concentration) against E. coli or S. aureus .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., phosphoglycerate dehydrogenase inhibition) with NADH detection at 340 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:

  • Functional Group Variation : Replace the tert-butyl group with trifluoromethyl or halogenated analogs to assess steric/electronic effects on target binding .
  • Bioisosteric Replacement : Substitute the pyrazole ring with triazoles or thiazoles to enhance metabolic stability .
  • Pharmacophore Mapping : Use X-ray crystallography or docking studies (e.g., AutoDock Vina) to identify critical interactions with targets like kinases or GPCRs .

Q. What computational strategies are effective for predicting pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 calculate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For example, piperazine derivatives often show moderate GI absorption (TPSA ~45 Ų) but may inhibit CYP2D6 .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER can model compound stability in biological membranes, focusing on hydrogen bonding with phospholipid headgroups .

Q. How can stability under physiological conditions be evaluated?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), acidic (0.1N HCl), and basic (0.1N NaOH) conditions. Monitor degradation via HPLC (e.g., flunarizine hydrochloride degradation products were resolved using cyanopropyl-bonded columns) .
  • Light Sensitivity : Use ICH Q1B guidelines with UV light (320–400 nm) and assess photodegradation by LC-MS .

Q. What methodologies are used to resolve and quantify related impurities?

Methodological Answer:

  • Impurity Profiling : Synthesize and isolate known impurities (e.g., 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride) via preparative HPLC .
  • Quantitative NMR (qNMR) : Use deuterated solvents and an internal standard (e.g., maleic acid) for impurity quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.